

# An In-Depth Technical Guide to the Solubility of Bismuth Compounds

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## Compound of Interest

Compound Name: *Bismuth hydrate*

Cat. No.: *B7822620*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of several key bismuth compounds in a variety of solvents. The information is intended to support research, development, and formulation activities involving these compounds.

## Introduction to Bismuth Compounds and Their Solubility

Bismuth and its compounds have a long history of use in medicine, cosmetics, and various industrial applications. Their therapeutic effects are often linked to their bioavailability, which is directly influenced by their solubility in physiological and other solvent systems. Understanding the solubility of bismuth compounds is therefore a critical factor in drug development, formulation design, and in predicting their environmental fate and toxicological profiles.

This guide focuses on the following bismuth compounds:

- Bismuth(III) Nitrate ( $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ )
- Bismuth(III) Chloride ( $\text{BiCl}_3$ )
- Bismuth Subcarbonate ( $(\text{BiO})_2\text{CO}_3$ )
- Bismuth Subgallate ( $\text{C}_7\text{H}_5\text{BiO}_6$ )

- Bismuth Subsalicylate ( $C_7H_5BiO_4$ )
- Bismuth(III) Oxide ( $Bi_2O_3$ )

The solubility of these compounds is discussed in relation to various solvents, including water, aqueous acidic and basic solutions, and common organic solvents.

## Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for the selected bismuth compounds. It is important to note that many bismuth salts are prone to hydrolysis in aqueous solutions, which can significantly affect their apparent solubility. The formation of less soluble oxysalts is a common phenomenon.

Table 1: Solubility of Bismuth(III) Nitrate Pentahydrate ( $Bi(NO_3)_3 \cdot 5H_2O$ )

Solvent	Solubility	Temperature (°C)	Notes
Water	Decomposes	Ambient	Hydrolyzes to form insoluble bismuth oxynitrate ( $\text{BiONO}_3$ )[1][2]. Soluble in water only at a low pH (0-3), which can be achieved by adding nitric acid[2][3].
Nitric Acid (dilute)	Soluble	Ambient	Dissolves to form a clear solution[1][3][4][5][6][7].
Acetic Acid	Soluble	Ambient	[1][3][4][5][6][8][9]
Acetone	Soluble	Ambient	[1][3][4][5][6][7][8][9]
Glycerol	Soluble	Ambient	[1][3][4][5][6][8][9]
Ethanol	Insoluble/Low Solubility	Ambient	[1][3][8][9]
Ethyl Acetate	Insoluble	Ambient	[1][3][8]
Diethyl Ether	Highly Soluble	Ambient	[3]
DMSO	Highly Soluble	Ambient	[3]

Table 2: Solubility of Bismuth(III) Chloride ( $\text{BiCl}_3$ )

Solvent	Solubility	Temperature (°C)	Notes
Water	Decomposes	Ambient	Hydrolyzes to form insoluble bismuth oxychloride (BiOCl) [10][11].
Hydrochloric Acid	Soluble	Ambient	Forms soluble chloro-complexes such as $[\text{BiCl}_4]^-$ [12]. The solubility increases with increasing HCl concentration [13].
Ethanol	Soluble	Ambient	[12]
Diethyl Ether	Soluble	Ambient	[10][12]
Acetone	17.9 g/100 g	18	[14]
Methanol	Soluble	Ambient	[10]
Ethyl Acetate	1.66 g/100 g	18	[14]
Dimethyl Sulfoxide (DMSO)	0.9 g/100 g	25	[14]

Table 3: Solubility of Bismuth Subcarbonate ( $(\text{BiO})_2\text{CO}_3$ )

Solvent	Solubility	Temperature (°C)	Notes
Water	Practically Insoluble	Ambient	Dissolves with effervescence.
Ethanol	Practically Insoluble	Ambient	
Mineral Acids (e.g., $\text{HNO}_3$ , HCl)	Soluble	Ambient	
Acetic Acid (concentrated)	Soluble	Ambient	

Table 4: Solubility of Bismuth Subgallate ( $C_7H_5BiO_6$ )

Solvent	Solubility	Temperature (°C)	Notes
Water	Practically Insoluble	Ambient	
Ethanol	Practically Insoluble	Ambient	
Chloroform	Practically Insoluble	Ambient	
Ether	Practically Insoluble	Ambient	
Dilute Alkali Hydroxide Solutions	Soluble	Ambient	Forms a yellow liquid that rapidly turns deep red.
Hot Mineral Acids	Soluble	Hot	Dissolves with decomposition.

Table 5: Solubility of Bismuth Subsalsicylate ( $C_7H_5BiO_4$ )

Solvent	Solubility	Temperature (°C)	Notes
Water	Practically Insoluble (<1 mg/mL)	21.7	[15]
Ethanol	38.51 g/L	25	[16]
Methanol	56.34 g/L	25	[16]
Isopropanol	32.87 g/L	25	[16]
DMSO	27.5 mg/mL	Ambient	Sonication is recommended[17].
Mineral Acids	Soluble	Ambient	Dissolves with decomposition[18].
Alkali	Soluble	Ambient	[18]

Table 6: Solubility of Bismuth(III) Oxide ( $Bi_2O_3$ )

Solvent	Solubility	Temperature (°C)	Notes
Water	Insoluble	Ambient	Dissolves to form corresponding bismuth(III) salts.
Acids (e.g., HCl, HNO <sub>3</sub> )	Soluble	Ambient	
Sulfuric Acid	Slightly Soluble	Room Temperature	[5]
Acetone	Insoluble	Ambient	[5]
Alkali Hydroxide Solutions	Insoluble	Ambient	

## Experimental Protocols

This section provides detailed methodologies for determining the solubility of bismuth compounds and for quantifying bismuth concentrations in solution.

### Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid bismuth compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Apparatus:

- Orbital shaker with temperature control
- Glass flasks or vials with stoppers
- Centrifuge
- Syringe filters (e.g., 0.45 µm pore size)

- Analytical balance
- pH meter (for aqueous solutions)
- Appropriate analytical instrument for concentration measurement (e.g., AAS, ICP-MS, HPLC)

Procedure:

- Preparation:
  - Add an excess amount of the finely powdered bismuth compound to a pre-weighed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved[19].
  - Add a known volume of the desired solvent to the flask.
  - For aqueous solutions, measure and, if necessary, adjust the pH of the slurry[19].
- Equilibration:
  - Seal the flasks and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 rpm)[19].
  - Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes[19].
- Sample Collection and Preparation:
  - After equilibration, allow the flasks to stand undisturbed for a short period to allow the excess solid to settle.
  - Carefully withdraw a sample of the supernatant.
  - Separate the undissolved solid from the liquid phase immediately to prevent changes in concentration. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter[19].

- Analysis:
  - Dilute the clear filtrate with a suitable solvent to a concentration within the working range of the analytical instrument.
  - Determine the concentration of bismuth in the diluted sample using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
- Calculation:
  - Calculate the solubility of the bismuth compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

## Gravimetric Analysis of Bismuth as Bismuth Phosphate

This method is suitable for determining the bismuth content in a sample by precipitating it as a stable, insoluble salt.

**Principle:** The bismuth compound is dissolved, and the bismuth ions ( $\text{Bi}^{3+}$ ) are quantitatively precipitated as bismuth phosphate ( $\text{BiPO}_4$ ) by the addition of a phosphate-containing reagent. The precipitate is then filtered, washed, dried, and weighed.

**Apparatus:**

- Beakers
- Volumetric flasks
- Filter paper (ashless) or Gooch crucible
- Funnel
- Drying oven or furnace
- Analytical balance

**Procedure:**



- Sample Dissolution:
  - Accurately weigh a sample of the bismuth compound.
  - Dissolve the sample in a suitable acidic solution (e.g., dilute nitric acid)[19]. For some compounds like bismuth subsalicylate, hydrochloric acid is used for dissolution[20][21].
- Precipitation:
  - Heat the bismuth solution gently.
  - Slowly add a solution of a phosphate salt (e.g., sodium phosphate or ammonium phosphate) with constant stirring to precipitate the bismuth as bismuth phosphate[20][21]. An excess of the precipitating agent is added to ensure complete precipitation.
- Digestion:
  - Keep the solution with the precipitate warm for a period to allow the precipitate to "digest." This process promotes the formation of larger, more easily filterable crystals.
- Filtration and Washing:
  - Filter the precipitate through a pre-weighed ashless filter paper or a Gooch crucible[19].
  - Wash the precipitate several times with a dilute solution of ammonium nitrate and a few drops of nitric acid to remove any soluble impurities[19]. Finally, wash with a small amount of distilled water.
- Drying and Ignition:
  - Carefully transfer the filter paper with the precipitate to a crucible.
  - Dry the precipitate in a drying oven.
  - Ignite the precipitate in a furnace at a controlled temperature until a constant weight is achieved. The ignition converts any remaining filter paper to ash and ensures the precipitate is completely dry[15].

- Weighing and Calculation:
  - Allow the crucible to cool in a desiccator to room temperature and then weigh it accurately.
  - The weight of the bismuth phosphate precipitate is determined by difference.
  - The amount of bismuth in the original sample can be calculated using the gravimetric factor for Bi in  $\text{BiPO}_4$  (0.6875).

## Bismuth Concentration Determination by Flame Atomic Absorption Spectroscopy (FAAS)

**Principle:** A solution containing bismuth is aspirated into a flame, where it is atomized. A light beam from a bismuth hollow cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state bismuth atoms is proportional to the concentration of bismuth in the sample.

**Apparatus:**

- Atomic Absorption Spectrometer with a bismuth hollow cathode lamp
- Air-acetylene flame system
- Volumetric glassware for standard preparation

**Procedure:**

- Standard Preparation:
  - Prepare a stock standard solution of bismuth (e.g., 1000  $\mu\text{g/mL}$ ) by dissolving a known weight of high-purity bismuth metal in a minimal volume of nitric acid and diluting to a known volume with deionized water<sup>[13]</sup>.
  - Prepare a series of working standards by serial dilution of the stock standard solution. The concentration of the working standards should bracket the expected concentration of the unknown samples.
- Instrument Setup:

- Install the bismuth hollow cathode lamp and set the instrument to the recommended wavelength for bismuth (typically 223.1 nm)[13].
- Set the appropriate slit width and lamp current as per the instrument manufacturer's recommendations.
- Ignite the air-acetylene flame and optimize the burner position and gas flow rates for maximum absorbance while aspirating a mid-range standard.
- Sample Analysis:
  - Aspirate a blank solution (the same matrix as the samples and standards) and zero the instrument.
  - Aspirate the standards in order of increasing concentration and record the absorbance values.
  - Aspirate the unknown sample solutions and record their absorbance values.
  - Aspirate the blank and a standard periodically to check for instrument drift.
- Data Analysis:
  - Plot a calibration curve of absorbance versus the concentration of the standards.
  - Determine the concentration of bismuth in the unknown samples by comparing their absorbance values to the calibration curve.

## Bismuth Concentration Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: A solution containing bismuth is introduced into an argon plasma, which ionizes the bismuth atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the number of ions for a specific isotope of bismuth, which is proportional to the concentration of bismuth in the sample.

Apparatus:

- Inductively Coupled Plasma-Mass Spectrometer
- Autosampler
- Volumetric glassware for standard preparation

#### Procedure:

- Standard and Sample Preparation:
  - Prepare a series of calibration standards from a certified bismuth stock solution. The standards and samples should be prepared in a dilute acid matrix (typically 1-2% nitric acid) to ensure the stability of the bismuth ions and compatibility with the ICP-MS instrument[22][23].
  - An internal standard (e.g., Thallium) is often added to all blanks, standards, and samples to correct for instrumental drift and matrix effects[24].
- Instrument Setup and Tuning:
  - Perform daily performance checks and tune the ICP-MS instrument according to the manufacturer's recommendations to ensure optimal sensitivity, resolution, and stability.
- Analysis:
  - Analyze a blank, the calibration standards, and the unknown samples.
  - The instrument measures the ion intensity for the bismuth isotope ( $^{209}\text{Bi}$ ).
- Data Analysis:
  - The instrument software generates a calibration curve from the standard responses and calculates the concentration of bismuth in the unknown samples.
  - Quality control samples (e.g., certified reference materials, spiked samples) should be analyzed to validate the accuracy and precision of the results.

# Visualization of Experimental and Logical Workflows

## Logical Workflow for Solubility Determination

The following diagram illustrates a general logical workflow for determining the solubility of a bismuth compound.

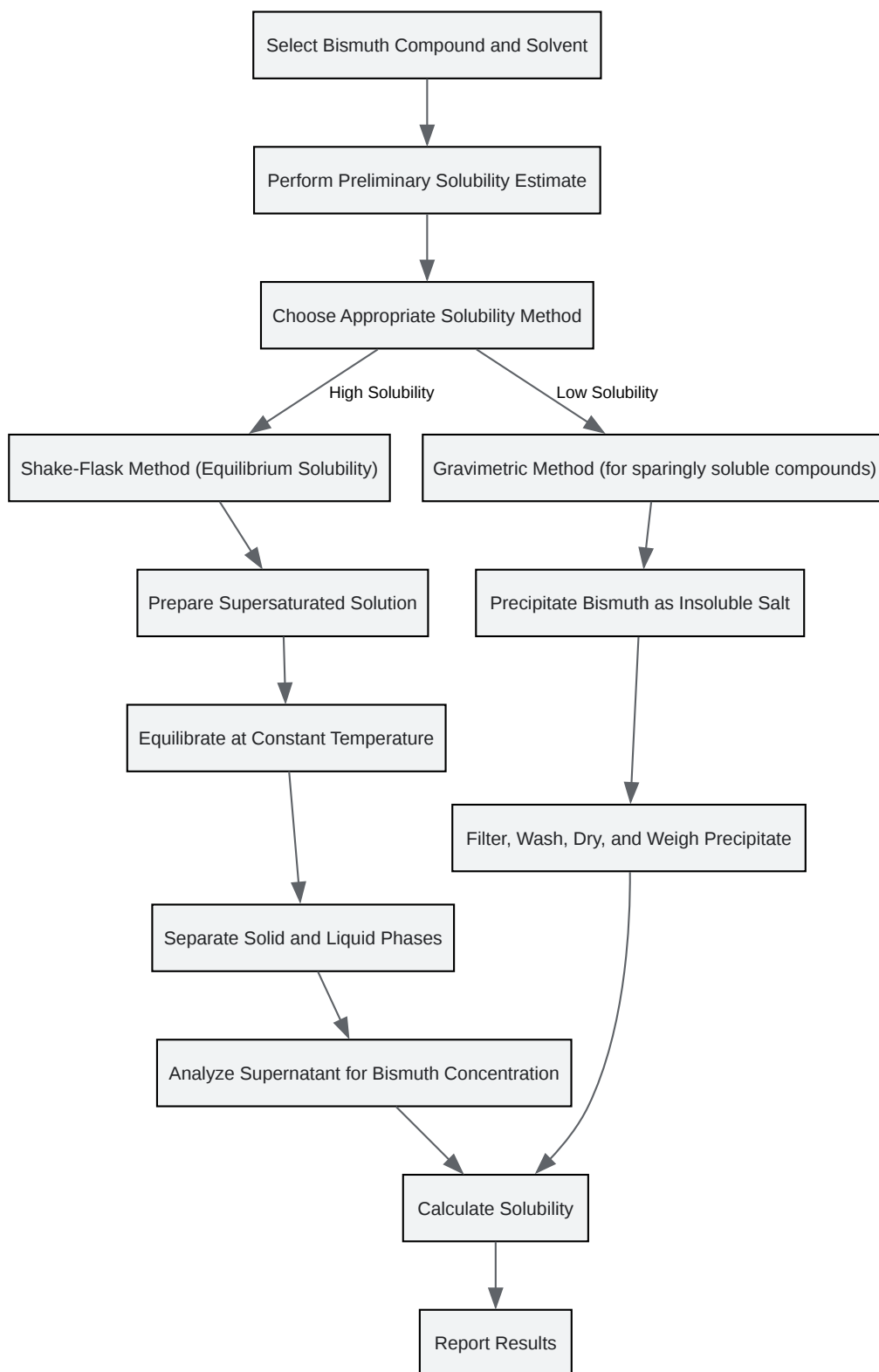


Figure 1. Logical Workflow for Solubility Determination

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Caption: A flowchart outlining the decision-making process for selecting and executing a solubility determination method.

## Experimental Workflow for Shake-Flask Solubility Measurement

This diagram details the key steps involved in the shake-flask method for determining equilibrium solubility.

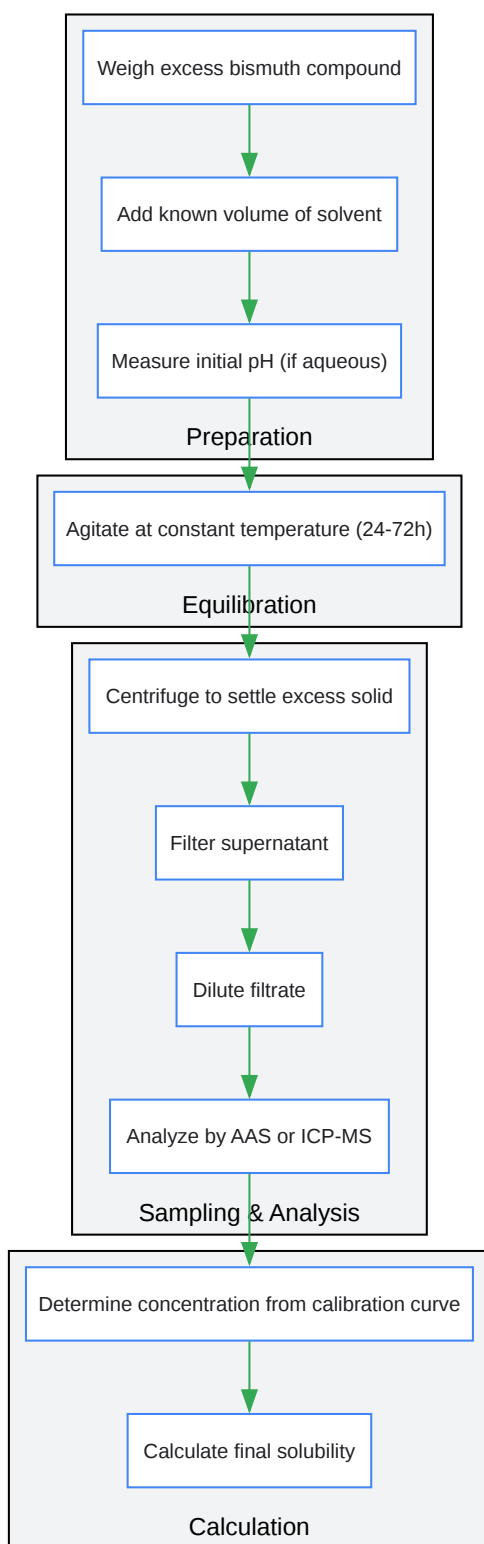


Figure 2. Experimental Workflow for Shake-Flask Method

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Caption: A step-by-step workflow for determining equilibrium solubility using the shake-flask method.

## Bismuth Speciation in Aqueous Solution

The solubility and bioavailability of bismuth are heavily influenced by its speciation in aqueous solution, which is primarily a function of pH. The following diagram illustrates the general hydrolysis pathway of the  $\text{Bi}^{3+}$  aqua ion.

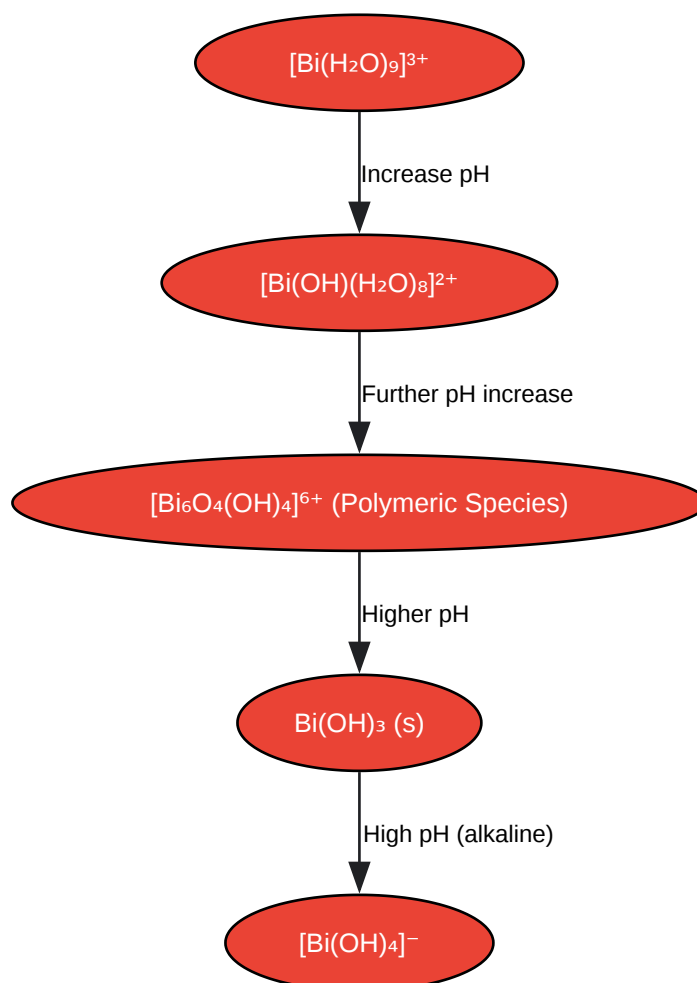


Figure 3. Simplified Bismuth(III) Hydrolysis Pathway

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Caption: A simplified diagram showing the hydrolysis of the  $\text{Bi}^{3+}$  aqua ion with increasing pH.

## Conclusion

The solubility of bismuth compounds is a complex property influenced by the specific compound, the solvent system, temperature, and pH. While many bismuth salts exhibit poor solubility in water due to hydrolysis, their solubility can be significantly enhanced in acidic or in the presence of complexing agents. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for controlling the bioavailability and efficacy of bismuth-based therapeutics and for designing robust formulations. The experimental protocols provided in this guide offer a starting point for the accurate determination of bismuth compound solubility and concentration. Further research is needed to generate more comprehensive quantitative solubility data for a wider range of solvents and conditions.

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